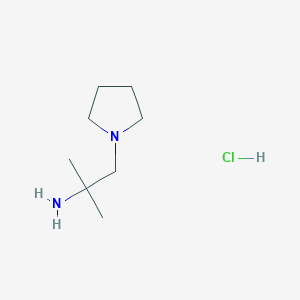
4-(3-Hydroxythian-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxythian-3-yl)benzonitrile is an organic compound with the molecular formula C₁₂H₁₃NOS It features a benzonitrile group attached to a thian-3-yl ring, which is further substituted with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxythian-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxythiophene with benzonitrile under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxythian-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3-Hydroxythian-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxythian-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzonitrile: Lacks the thian-3-yl ring, making it less complex.
3-Hydroxythiophene: Lacks the benzonitrile group, affecting its reactivity and applications.
Benzonitrile: Lacks both the hydroxyl and thian-3-yl groups, making it a simpler structure.
Uniqueness
4-(3-Hydroxythian-3-yl)benzonitrile is unique due to the presence of both the hydroxyl and thian-3-yl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13NOS |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
4-(3-hydroxythian-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-8-10-2-4-11(5-3-10)12(14)6-1-7-15-9-12/h2-5,14H,1,6-7,9H2 |
Clave InChI |
KLGCZVQVUJUOQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)(C2=CC=C(C=C2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13197593.png)



![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)








